2-Amino-3,5-dibromopyrazine
Overview
Description
2-Amino-3,5-dibromopyrazine is a halogenated derivative of aminopyrazine, which is a compound of interest due to its potential as a functionalized starting material for the synthesis of nitrogen heterocycles. The presence of bromine atoms at the 3 and 5 positions on the pyrazine ring makes it a valuable intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of 2-Amino-3,5-dibromopyrazine can be achieved through the halogenation of 2-aminopyrazine using N-bromosuccinimide (NBS) in acetonitrile with microwave assistance. This method has been found to be efficient, providing good yields for both mono- and dihalogenation processes. The choice of solvent and halogenating agent, as well as the application of microwave irradiation, are critical factors that influence the yield and selectivity of the halogenation reaction .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-Amino-3,5-dibromopyrazine is not detailed in the provided papers, the structure of related 2-aminopyrazine derivatives has been explored. These studies have shown that the electrostatic charge on the hydrogen-bond acceptor sites can influence the ability of the compound to form intermolecular hydrogen bonds, which is crucial for the solid-state properties of the material .
Chemical Reactions Analysis
2-Amino-3,5-dibromopyrazine serves as an excellent starting material for further chemical reactions due to the presence of reactive bromine atoms and an amino group. The bromine atoms can undergo substitution reactions to introduce various functional groups, while the amino group can be modified through alkylation or acylation to shift the absorption and fluorescence properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3,5-dibromopyrazine are influenced by its molecular structure. The presence of bromine atoms contributes to its reactivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The fluorescent properties of related aminopyrazine derivatives suggest that modifications to the amino and cyano groups can lead to significant changes in the optical properties, which can be correlated with their chemical structures .
Scientific Research Applications
1. Medicinal Chemistry
- Summary of Application : 2-Amino-3,5-dibromopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
2. Synthesis of Other Compounds
- Summary of Application : 2-Amino-3,5-dibromopyrazine may be used in the synthesis of other compounds .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The compounds that can be synthesized using 2-Amino-3,5-dibromopyrazine include 2-amino-5-bromopyrazin-3-thiol, 2-amino-3,5-bis (p -methoxyphenyl)-1,4-pyrazine, and 3,7-dihydroimidazo [1,2 a ]pyrazine-3-ones .
3. Neurotoxin Detection
- Summary of Application : 2-Amino-3,5-dibromopyrazine is used in the preparation of conjugated polymers for neurotoxin detection .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
4. Rho Kinase (ROCK) Inhibitor Synthesis
- Summary of Application : 2-Amino-3,5-dibromopyrazine is an intermediate in the preparation of rho kinase (ROCK) inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
5. Synthesis of Various Compounds
- Summary of Application : 2-Amino-3,5-dibromopyrazine may be used in the synthesis of various compounds .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The compounds that can be synthesized using 2-Amino-3,5-dibromopyrazine include 2-amino-5-bromopyrazin-3-thiol, 2-amino-3,5-bis (p -methoxyphenyl)-1,4-pyrazine, and 3,7-dihydroimidazo [1,2 a ]pyrazine-3-ones .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dibromopyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLBKXRFWUERQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347316 | |
Record name | 2-Amino-3,5-dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dibromopyrazine | |
CAS RN |
24241-18-7 | |
Record name | 2-Amino-3,5-dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3,5-dibromopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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